3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide
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Overview
Description
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is fused with a carboxamide group and an oxopropylamino substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Oxopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxopropyl phosphate: A compound with a similar oxopropyl group but different core structure.
N-{3-[(2-methylphenyl)amino]-3-oxopropyl}cyclohexanecarboxamide: A compound with a similar oxopropylamino group but different core structure.
Uniqueness
3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide is unique due to its specific combination of a quinoline core with an oxopropylamino and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
92082-44-5 |
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Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(2-oxopropylamino)-N-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)12-20-17-11-14-7-5-6-10-16(14)22-18(17)19(24)21-15-8-3-2-4-9-15/h2-11,20H,12H2,1H3,(H,21,24) |
InChI Key |
IXZQTVBXGONZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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